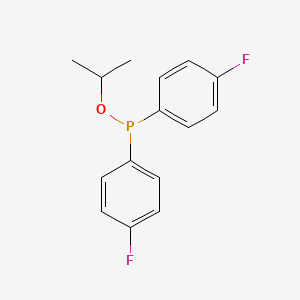![molecular formula C15H15N3O2 B14344633 3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide CAS No. 93474-36-3](/img/structure/B14344633.png)
3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide is a chemical compound with a complex structure that includes a benzene ring, a carboximidamide group, and a phenylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with a carboximidamide group. The phenylcarbamoyl group is then introduced through a series of reactions involving carbamoylation agents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide: shares similarities with other benzene derivatives, such as:
Uniqueness
The uniqueness of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
93474-36-3 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
[[amino-(3-methylphenyl)methylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(16)18-20-15(19)17-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,18)(H,17,19) |
Clé InChI |
AYWJHDHJRNJZFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=NOC(=O)NC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
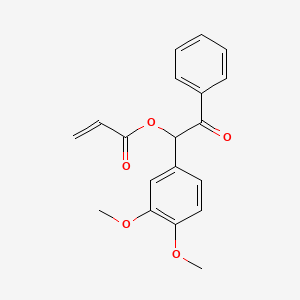
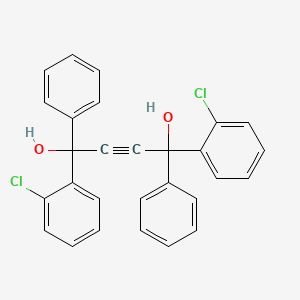

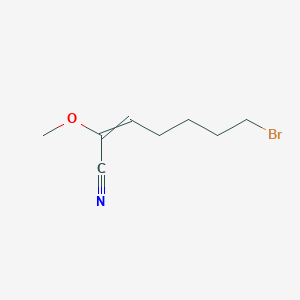
![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)


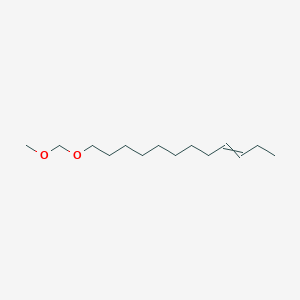

![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
